Monomethyl-5-Amino-Isophthalate
Description
Contextualization within Amine-Substituted Aromatic Carboxylic Acid Derivatives
Monomethyl-5-amino-isophthalate belongs to the class of amine-substituted aromatic carboxylic acid derivatives. This classification is due to its molecular structure, which features a central benzene (B151609) ring substituted with both an amine group (-NH2) and two carboxylic acid-related functional groups. ontosight.ai Specifically, it is a derivative of isophthalic acid, a benzenedicarboxylic acid, where the carboxylic acid groups are at positions 1 and 3 of the benzene ring. wikipedia.orgnih.gov The "5-amino" designation indicates the presence of an amino group at the 5-position. The "monomethyl" prefix signifies that one of the two carboxylic acid groups exists as a methyl ester (-COOCH3), while the other remains a free carboxylic acid (-COOH). ontosight.ai
The presence of the amino group, a primary aromatic amine, and the carboxylic acid/ester functionalities imparts a dual reactivity to the molecule. The amino group can participate in reactions such as amidation, while the carboxylic acid and ester groups can undergo esterification and other related transformations. ontosight.ai This versatility makes it a valuable building block in the synthesis of more complex molecules.
Amine-substituted aromatic carboxylic acids are significant in various fields. For instance, they serve as precursors for commercially important polymers like the fire-resistant material Nomex. wikipedia.org They are also foundational in the development of pharmaceuticals and other specialty chemicals. ontosight.ai
Historical Development and Evolution of Isophthalate (B1238265) Chemistry
The chemistry of isophthalates is rooted in the broader history of aromatic carboxylic acids. Isophthalic acid, the parent compound of this compound, is an isomer of phthalic acid and terephthalic acid. wikipedia.org The industrial production of isophthalic acid on a large scale is achieved through the oxidation of meta-xylene, a process that often employs a cobalt-manganese catalyst. wikipedia.orggoogle.com
Historically, laboratory-scale synthesis could be performed using stronger oxidizing agents like chromic acid. wikipedia.org Early research also explored methods such as the fusion of potassium meta-sulfobenzoate with potassium formate. wikipedia.org Over the years, significant efforts have been directed towards optimizing the production process to yield high-purity isophthalic acid, which is crucial for its primary applications. google.com
The major applications of isophthalic acid have traditionally been in the polymer industry. It is a key component in the production of unsaturated polyester (B1180765) resins (UPR), coating resins, and for modifying polyethylene (B3416737) terephthalate (B1205515) (PET) resins used in beverage bottles and food packaging. wikipedia.org The development of high-performance polymers, such as polybenzimidazole, also relies on isophthalic acid as a precursor. wikipedia.org The evolution of isophthalate chemistry has been driven by the demand for these advanced materials with specific properties like thermal stability and chemical resistance. ontosight.ai
Current Research Landscape and Emerging Directions for this compound
The current research involving derivatives of 5-aminoisophthalic acid, such as the monomethyl ester, is expanding beyond traditional polymer synthesis into the realm of advanced functional materials. A significant area of investigation is the use of 5-aminoisophthalic acid as an organic linker in the creation of metal-organic frameworks (MOFs). researchgate.netbath.ac.uk These porous materials are being explored for a variety of applications, including the photodegradation of environmental pollutants like phenol. researchgate.net The amino group on the isophthalate linker provides a site for further functionalization, allowing for the tuning of the MOF's properties for specific tasks. researchgate.net
Another emerging direction is the development of fluorescent chemosensors. Researchers have synthesized derivatives of 5-aminoisophthalic acid to create sensors capable of detecting metal ions, such as Cu2+. nih.gov The strategic incorporation of the 5-aminoisophthalic acid structure is intended to introduce desirable electronic properties, while other parts of the molecule provide selectivity for the target ion. nih.gov
Furthermore, the versatility of the amino and carboxylic acid functionalities continues to be exploited in the synthesis of novel polymers and complex organic molecules. For instance, 5-aminoisophthalic acid has been used to create polyamides and copolymers with specific sensory properties. rsc.org The ongoing research into compounds like this compound is likely to focus on its role as a key intermediate in these and other advanced applications, including the development of new pharmaceutical compounds and specialized polymers with tailored characteristics. ontosight.ai The ability to serve as a coordination ligand for forming complexes in catalytic reactions also presents a promising avenue for future exploration. chembk.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methoxycarbonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKQIDRZUUHAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8NO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Monomethyl 5 Amino Isophthalate and Its Functionalized Precursors
Established Synthetic Pathways to Monomethyl-5-Amino-Isophthalate
Traditional methods for synthesizing this compound have been well-documented, primarily involving esterification, reduction, and transesterification reactions. These pathways, while effective, often present challenges in terms of yield, purity, and environmental impact.
Esterification Reactions of 5-Aminoisophthalic Acid
The direct esterification of 5-aminoisophthalic acid represents a primary route to obtaining its monomethyl ester. This process typically involves reacting the diacid with methanol (B129727) in the presence of an acid catalyst. The selective formation of the monoester over the diester is a key challenge in this approach and often requires careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.
One patented method describes the synthesis of 5-aminoisophthalic acid derivatives through the esterification of the corresponding free acids. google.com This can be followed by further modifications if desired. For instance, the synthesis of diethyl 5-benzylamino-4-(p-chlorophenylthio)isophthalate is achieved by refluxing 5-amino-4-(p-chlorophenylthio)isophthalic acid with benzyl (B1604629) bromide in dry ethanol (B145695). google.com
Nitroisophthalate Reduction Approaches
An alternative and widely used strategy involves the reduction of a nitro group to an amine. This typically starts with a nitro-substituted isophthalic acid or its ester. A common precursor is 5-nitroisophthalic acid, which can be synthesized by the nitration of 4-chloroisophthalic acid. google.com The resulting 4-chloro-5-nitroisophthalic acid can then be esterified to produce a diester, such as diethyl 4-chloro-5-nitroisophthalate. google.com
The reduction of the nitro group to form the desired amino functionality can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that often yields high-purity products with minimal waste. google.com Another approach involves using iron powder in the presence of hydrochloric acid; however, this method can lead to difficulties in processing the resulting iron-containing byproducts, making it less favorable for industrial-scale production. google.com Other reducing agents like hydrazine (B178648) hydrate (B1144303) with Raney nickel have also been employed, offering high yields and purity. google.com A method using sodium disulfide as the reducing agent for 5-nitroisophthalic acid has been shown to produce 5-aminoisophthalic acid with a yield of 97% and purity higher than 99%. google.com
The synthesis of monomethyl 5-nitroisophthalate, a direct precursor to the target molecule, can be achieved by the partial hydrolysis of dimethyl 5-nitroisophthalate. chemicalbook.com In a typical procedure, dimethyl 5-nitroisophthalate is heated with sodium hydroxide (B78521) in methanol. After the reaction is complete, the methanol is removed, and the product is precipitated by acidification. chemicalbook.com
| Precursor | Reducing Agent/Method | Key Observations |
| 5-Nitroisophthalic acid | Iron powder/hydrochloric acid | Industrial application is challenging due to iron sludge byproduct. google.com |
| 5-Nitroisophthalic acid | Pd/C catalytic hydrogenation | Clean reaction with few byproducts and high product purity. google.com |
| 5-Nitroisophthalic acid | Hydrazine hydrate/Raney's nickel | Results in high purity (over 99.5%) and high yield. google.com |
| 5-Nitroisophthalic acid | Sodium disulfide | Achieves a yield of 97% and purity greater than 99%. google.com |
| Diethyl 4-chloro-5-nitroisophthalate | Catalytic reduction (e.g., Pd/C) | A common route to the corresponding amino diester. google.com |
Transesterification Routes from Dimethyl Isophthalate (B1238265)
Transesterification offers another pathway to this compound. This process typically starts from dimethyl 5-aminoisophthalate, which is commercially available. sigmaaldrich.com The reaction involves the exchange of one of the methyl ester groups with another alcohol, or a partial hydrolysis to the monomethyl ester. One method describes the synthesis of monomethyl 5-aminoisophthalate through the transesterification of dimethyl isophthalate with a carbamate, which requires heating and the presence of a catalyst. chembk.com
Advanced and Green Synthetic Strategies
In response to the growing demand for more sustainable chemical processes, research has focused on developing advanced and greener synthetic methods for this compound. These strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
Catalyst-Mediated Synthesis of this compound
The use of catalysts is central to many modern synthetic approaches, enhancing reaction rates and selectivity. In the context of this compound synthesis, catalysts play a crucial role in both the reduction of nitro precursors and in esterification and transesterification reactions. chembk.com For instance, the catalytic hydrogenation of 5-nitroisophthalic acid is a key step where the choice of catalyst (e.g., Pd/C, Raney nickel) significantly influences the reaction's efficiency and the purity of the final product. google.comgoogle.com Research into novel catalytic systems, including the use of metal-organic frameworks (MOFs) derived from 5-aminoisophthalic acid, highlights the ongoing efforts to develop more active and selective catalysts. rsc.org
| Catalyst | Reaction Type | Advantages |
| Palladium on Carbon (Pd/C) | Hydrogenation | High purity, clean reaction. google.com |
| Raney Nickel | Hydrogenation | High yield and purity. google.com |
| Metal-Organic Frameworks (MOFs) | Various | Potential for high activity and selectivity. rsc.org |
Chemo- and Regioselective Synthesis
Achieving chemo- and regioselectivity is a major goal in the synthesis of multifunctional molecules like this compound. This involves selectively reacting one functional group in the presence of others. For example, in the esterification of 5-aminoisophthalic acid, regioselective synthesis aims to favor the formation of the monomethyl ester over the dimethyl ester. Similarly, in the reduction of a nitro-substituted diester, chemoselectivity is crucial to reduce the nitro group without affecting the ester functionalities.
Recent advancements in synthetic methodology, such as the use of specific catalysts and protecting group strategies, are enabling more precise control over these transformations. While specific examples for the chemo- and regioselective synthesis of this compound are not extensively detailed in the provided search results, the principles of such selective syntheses are well-established in organic chemistry and are an active area of research. nih.govnih.govmdpi.com
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry and continuous processing for the synthesis of this compound and its precursors, such as 5-Aminoisophthalic acid, represents a significant advancement over traditional batch methods. These techniques offer enhanced control over reaction parameters, improved safety, and greater scalability.
A key precursor, 5-Aminoisophthalic acid, can be synthesized through the catalytic hydrogenation of 5-nitroisophthalic acid. Continuous processing is particularly well-suited for this transformation. In a typical continuous process, a solution of the nitro-compound is passed through a reactor containing a fixed-bed catalyst. Hydrogen gas is introduced concurrently, and the reaction is maintained under specific pressure and temperature conditions. google.comgoogle.com One patented method describes the catalytic hydrogenation of 5-nitroisophthalic acid in the presence of an alkali metal hydroxide under conditions lower than the isoelectric point (pH 4-7). google.com
The use of a tubular reactor in continuous flow synthesis can overcome heat and mass transfer limitations often encountered in batch processes, providing a simpler route for pilot-scale and commercial production. researchgate.net For instance, the continuous flow synthesis of β-amino crotonates, which are structurally related to the target compound, has been demonstrated to be a green process technology by eliminating the need for external solvents. researchgate.net While direct literature on the flow synthesis of this compound is sparse, the principles are transferable from the synthesis of its parent acid and other related amino esters. The transposition of the esterification of 5-aminoisophthalic acid or the reduction of Monomethyl 5-nitroisophthalate to a flow system could offer superior yields, reaction rates, and selectivity compared to batch processing. beilstein-journals.org
Continuous flow systems can be designed where reactants are pumped and merged, with residence time in the reactor precisely controlled to maximize conversion and minimize by-product formation. For the hydrogenation step, catalysts like palladium on carbon or Raney nickel are commonly employed. google.comgoogle.com The process can be run at pressures up to 1 MPa and temperatures between 60-70°C to ensure the reaction proceeds efficiently. google.com
Table 1: Illustrative Parameters for Continuous Hydrogenation of 5-Nitroisophthalic Acid
| Parameter | Value/Condition | Source |
| Starting Material | 5-Nitroisophthalic acid in aqueous ammonia | google.com |
| Catalyst | 5% Palladium on Carbon | google.com |
| Reactor Type | Autoclave/Fixed-bed reactor | google.comgoogle.com |
| Hydrogen Pressure | 0.5 - 1.0 MPa | google.com |
| Temperature | 60 - 70 °C | google.com |
| Solvent | Water, Methanol, Ethanol | google.com |
| Outcome | High-purity 5-Aminoisophthalic acid | google.com |
Purification and Isolation Methodologies
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications, such as a monomer in specialty polymers or an intermediate in pharmaceutical synthesis. chembk.com Common methodologies include chromatographic techniques and recrystallization processes.
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analysis and purification of this compound. For analytical purposes, HPLC is used to assess the purity of the final product and monitor the progress of the synthesis reaction. google.com
Reversed-phase HPLC is a frequently employed technique. In this method, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. The separation of this compound from its precursors (e.g., 5-aminoisophthalic acid, dimethyl 5-aminoisophthalate) and any by-products is achieved based on differences in their polarity. More polar compounds elute earlier, while less polar compounds are retained longer on the column. researchgate.net
The selection of the mobile phase, typically a mixture of water (often with a pH modifier like acetic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol, is crucial for achieving optimal separation. researchgate.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate components with a wide range of polarities in a single run. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. researchgate.net
Table 2: Typical HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Condition | Source |
| Technique | Reversed-Phase HPLC | researchgate.net |
| Stationary Phase | C18 silica (B1680970) gel column | researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) | researchgate.netchemicalbook.com |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |
| Detection | UV Spectrophotometry (e.g., at 254 nm) | researchgate.net |
| Temperature | Ambient or controlled (e.g., 25 °C) | mdpi.com |
Recrystallization and Crystallization Processes
Recrystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.
For the purification of related compounds, such as mono-methyl 5-iodoisophthalate, recrystallization from methanol (MeOH) has been shown to yield a high-purity white solid. chemicalbook.com A similar approach can be applied to this compound. The crude product is dissolved in a minimal amount of hot solvent (e.g., methanol, ethanol, or an ethyl acetate (B1210297) mixture) to form a saturated solution. The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried. chemicalbook.com
Another common method is crystallization by pH adjustment. Following the synthesis of the parent compound, 5-aminoisophthalic acid, via hydrogenation in an ammoniacal solution, the catalyst is filtered off. The addition of an acid, such as hydrochloric acid (HCl), to the filtrate neutralizes the solution (e.g., to a pH of 3-3.5), drastically reducing the solubility of the amino acid and causing it to precipitate or crystallize out of the solution with high purity and yield. google.comgoogle.com This product can then be esterified to yield this compound.
Chemical Reactivity and Mechanistic Transformations of Monomethyl 5 Amino Isophthalate
Reactions Involving the Amine Functionality
The primary amino group attached to the aromatic ring is a nucleophilic center and can participate in a variety of reactions typical of aromatic amines.
Acylation and Amidation Reactions
The amine group of Monomethyl-5-amino-isophthalate can be readily acylated to form amides. This reaction typically involves treating the compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, particularly with less reactive acylating agents. acs.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond. These amidation reactions are crucial for incorporating the isophthalate (B1238265) moiety into larger molecular structures, such as polyamides.
Table 1: Representative Acylation/Amidation Reactions of Aromatic Amines
| Acylating Agent | Catalyst/Base | Product Type | Typical Yield (%) | Reference |
| Acetyl Chloride | Pyridine | N-Arylacetamide | >90 | General Knowledge |
| Acetic Anhydride | DMAP (cat.), Triethylamine | N-Arylacetamide | >95 | acs.org |
| Benzoyl Chloride | Aqueous NaOH (Schotten-Baumann) | N-Arylbenzamide | >85 | General Knowledge |
Note: Data presented are representative for aromatic amines and are analogous to the expected reactivity of this compound.
Diazotization and Subsequent Derivatizations (e.g., Halogenation, Hydrolysis)
The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate. The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. lumenlearning.com
The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a catalyst.
Halogenation (Sandmeyer Reaction): Treatment of the diazonium salt with copper(I) halides, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), results in the formation of the corresponding aryl halide. masterorganicchemistry.comnih.gov This provides a reliable method to introduce chloro or bromo substituents onto the aromatic ring in place of the original amino group.
Hydrolysis: The diazonium salt can be converted to a hydroxyl group by heating the acidic aqueous solution. This reaction provides a pathway to synthesize the corresponding phenolic compound, Monomethyl-5-hydroxy-isophthalate. The diazotization of aminobenzoic acids followed by hydrolysis is a known route to produce hydroxybenzoic acids. scribd.comscirp.org
The synthesis of certain pigments, such as Pigment Yellow 120, utilizes the diazotization of the related compound Dimethyl 5-aminoisophthalate as a key step.
Table 2: Derivatization of Diazonium Salts from Aromatic Amines
| Reagent | Reaction Name | Product Functional Group | Typical Conditions | Reference |
| CuCl / HCl | Sandmeyer | -Cl | 0-5 °C, then heat | lumenlearning.commasterorganicchemistry.com |
| CuBr / HBr | Sandmeyer | -Br | 0-5 °C, then heat | masterorganicchemistry.comnih.gov |
| H₂O, H₂SO₄ | Hydrolysis | -OH | Heat | scribd.comscirp.org |
| KI | - | -I | Room Temp. | organic-chemistry.org |
Note: Data is based on general procedures for aromatic amines, such as aminobenzoic acids and their esters. scirp.orgresearchgate.net
Condensation Reactions with Carbonyl Compounds
The nucleophilic amine of this compound readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones. This reaction involves the addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). This transformation is fundamental to the formation of imines and Schiff bases.
Formation of Schiff Bases and Imines
The product of the condensation reaction between a primary amine and an aldehyde or ketone is known as a Schiff base or an imine. The reaction is typically reversible and can be driven to completion by removing the water that is formed, often by azeotropic distillation. The formation is often catalyzed by either acid or base.
The mechanism proceeds via a two-step process:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom (usually under acidic conditions), turning the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.
These reactions are significant for creating new C=N bonds, which can be further reduced to form secondary amines or used as ligands in coordination chemistry.
Reactions Involving the Ester Functionality
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its transformation into other esters or a carboxylic acid.
Transesterification Processes with Alcohols
Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either a strong acid (like H₂SO₄) or a base (like sodium alkoxide). masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would produce Ethyl-5-amino-isophthalate and methanol (B129727). The mechanism under acidic conditions involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the new alcohol, transfer of a proton, and elimination of the original alcohol (methanol). masterorganicchemistry.comyoutube.com This reaction is valuable for modifying the ester group to alter the physical properties (e.g., solubility, boiling point) of the molecule or to prepare specific esters required for polymerization or other synthetic applications.
Table 3: General Conditions for Transesterification of Methyl Esters
| Catalyst | Alcohol | Key Condition | Product | Reference |
| H₂SO₄ (catalytic) | R-OH | Excess R-OH as solvent | New R-Ester | masterorganicchemistry.com |
| NaOR (catalytic) | R-OH | Excess R-OH as solvent | New R-Ester | masterorganicchemistry.com |
| LiHMDS | Various primary & secondary alcohols | Solvent-free | New R-Ester | researchgate.net |
Note: This table outlines general methodologies for transesterification applicable to the methyl ester of this compound.
Hydrolysis Pathways to Carboxylic Acids
This compound can undergo hydrolysis to yield 5-aminoisophthalic acid. This reaction is typically carried out under basic or acidic conditions, which facilitate the cleavage of the ester bond. For instance, saponification using an alkali metal hydroxide (B78521) like sodium hydroxide in an aqueous or alcoholic medium effectively converts the methyl ester to a carboxylate salt, which upon acidification, yields the dicarboxylic acid. google.com
The related compound, Monomethyl-5-nitroisophthalate, can be hydrolyzed to 5-nitroisophthalic acid. This transformation is a key step in the synthesis of various compounds where the dicarboxylic acid moiety is required.
Amidation Reactions with Amines
The amino group of this compound can participate in amidation reactions. ontosight.ai It can react with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reactivity is crucial for its use as a building block in the synthesis of pharmaceuticals and polymers. ontosight.ai
Furthermore, the ester group can undergo amidation with various amines to form the corresponding amides. This reaction typically requires elevated temperatures or the use of a catalyst. The resulting amido-acid or diamide (B1670390) compounds are valuable intermediates in organic synthesis.
Reduction to Alcohol or Aldehyde functionalities
The ester and carboxylic acid functionalities of this compound and its derivatives can be reduced to the corresponding alcohols or aldehydes using appropriate reducing agents. For example, the reduction of a similar compound, 5,6-monoepoxyvitamin A aldehyde, with lithium aluminium hydride yields the corresponding alcohol. nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the carboxylic acid group to primary alcohols.
Selective reduction of the carboxylic acid in the presence of the ester, or vice versa, can be achieved by careful choice of reducing agent and reaction conditions. For instance, borane-tetrahydrofuran (B86392) complex (BH₃-THF) is known to selectively reduce carboxylic acids over esters. Conversely, the ester can be selectively reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is susceptible to various substitution reactions, influenced by the directing effects of the amino and methoxycarbonyl groups.
Electrophilic Aromatic Substitution Strategies (e.g., Nitration, Halogenation)
The amino group is a strongly activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. youtube.commasterorganicchemistry.com In electrophilic aromatic substitution reactions, the position of the incoming electrophile is primarily dictated by the powerful activating effect of the amino group. youtube.com
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be directed to the positions ortho to the amino group.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. youtube.com Similar to nitration, the halogen atom will predominantly substitute at the ortho positions relative to the amino group. Iodination of the related 5-aminoisophthalic acid has been achieved using iodine and iodic acid. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The aromatic ring of this compound derivatives can be functionalized using these methods.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org To utilize this compound in a Suzuki reaction, it would first need to be converted to an aryl halide or triflate. The subsequent coupling with a boronic acid or ester would introduce a new substituent onto the aromatic ring. nih.govnih.gov The reaction tolerates a wide variety of functional groups. organic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as a substrate. youtube.com
Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl group onto the aromatic ring. nih.gov
Multi-Component Reactions and Heterocycle Synthesis
This compound is a valuable scaffold for multi-component reactions (MCRs) and the synthesis of heterocyclic compounds. MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. nih.govpharmaxchange.info
The presence of both an amino group and a carboxylic acid/ester functionality allows this compound to participate in various MCRs. For example, the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted using this molecule. nih.govmdpi.commdpi.com The amino group can act as the amine component, and the carboxylic acid/ester can either be a non-participating group or be involved in subsequent intramolecular cyclizations to form heterocyclic structures.
The strategic placement of the functional groups on the aromatic ring also makes it a precursor for the synthesis of various fused heterocyclic systems. For instance, condensation reactions involving the amino group and the adjacent ester or carboxylic acid can lead to the formation of benzoxazinones or other related heterocycles. pharmaxchange.info
Table of Reaction Parameters:
| Reaction Type | Reagents | Product Type |
| Hydrolysis | NaOH (aq) or H₃O⁺ | Dicarboxylic Acid |
| Amidation (Ester) | R-NH₂ | Amide |
| Reduction (Ester/Acid) | LiAlH₄ | Diol |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted aromatic |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted aromatic |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted aromatic |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkyne-substituted aromatic |
| Ugi Reaction | Aldehyde, Isocyanide | α-Acylamino carboxamide derivative |
Table of Mentioned Chemical Compounds
| Chemical Name |
| 5-aminoisophthalic acid |
| 5-nitroisophthalic acid |
| Benzoxazinones |
| Borane-tetrahydrofuran complex |
| Diisobutylaluminium hydride |
| Lithium aluminum hydride |
| This compound |
| Monomethyl-5-nitroisophthalate |
| Sodium hydroxide |
Monomethyl 5 Amino Isophthalate As a Key Building Block in Advanced Chemical Architectures
Precursor in Organic Synthesis
The strategic placement of reactive functional groups on the isophthalic acid backbone makes monomethyl-5-amino-isophthalate a valuable building block for chemists. It provides a scaffold upon which intricate molecular designs can be constructed, leading to the formation of functionalized derivatives, biologically relevant structures, and essential intermediates for multi-step syntheses.
Synthesis of Functionalized Isophthalic Acid Derivatives
The chemical reactivity of this compound allows for the straightforward introduction of various functional groups, leading to a broad spectrum of isophthalic acid derivatives. The amino group can be readily transformed into other functionalities, while the ester and carboxylic acid groups provide handles for further chemical manipulation.
For instance, the parent compound, 5-aminoisophthalic acid, is a key intermediate in the production of X-ray contrast agents. researchgate.net A method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid has been developed with a high yield of 97% and purity greater than 99%. google.com Furthermore, 5-aminoisophthalic acid can be functionalized to create novel ligands for the development of metal-organic frameworks (MOFs). bath.ac.uk One such example is the synthesis of 5-((carboxymethyl)amino)isophthalic acid (H3cmai), which has been used to create a variety of cadmium(II), zinc(II), copper(II), and cobalt(II) based MOFs with diverse structural properties. bath.ac.uk
The amino group of 5-aminoisophthalic acid can also serve as a point of attachment for other molecules. For example, it has been used to functionalize magnetic nanoparticles for applications in environmental remediation, such as the removal of methylene (B1212753) blue from wastewater. researchgate.net In another innovative approach, 5-aminoisophthalic acid has been utilized in the synthesis of 5-amino-2,4,6-triiodo isophthalic acid, a key component in certain imaging agents. google.com This synthesis avoids the use of highly toxic and unstable reagents, offering a more environmentally friendly route. google.com
The following table summarizes some of the functionalized derivatives synthesized from this compound and its parent acid:
| Derivative Name | Synthetic Application | Reference |
| 5-Aminoisophthalic acid | Intermediate for X-ray contrast agents | researchgate.netgoogle.com |
| 5-((carboxymethyl)amino)isophthalic acid (H3cmai) | Ligand for Metal-Organic Frameworks (MOFs) | bath.ac.uk |
| 5-Aminoisophthalic acid functionalized magnetic nanoparticles | Adsorbent for environmental remediation | researchgate.net |
| 5-Amino-2,4,6-triiodo isophthalic acid | Component for imaging agents | google.com |
Routes to Biologically Relevant Scaffolds (Focus on Chemical Synthesis, not Biological Activity)
The structural framework of this compound provides a foundation for the synthesis of molecules with potential biological relevance. While this section focuses purely on the chemical synthesis, it is important to note that the resulting scaffolds are often designed with biological applications in mind.
Isophthalic acid and its derivatives have been investigated for their interaction with biological systems. nih.gov For example, a series of 5-substituted isophthalic acids were synthesized to study their competitive inhibition with bovine liver glutamate (B1630785) dehydrogenase. nih.gov The synthesis of these derivatives from a common isophthalate (B1238265) precursor highlights the utility of this scaffold in medicinal chemistry research.
The modular nature of this compound allows for its incorporation into larger, more complex molecular architectures. This is exemplified by the synthesis of aminophthalazinones, where the isophthalic acid moiety can be envisioned as a starting point for building such heterocyclic systems. beilstein-journals.org The synthesis of these compounds often involves palladium-catalyzed amination reactions, demonstrating the versatility of modern synthetic methods in modifying the core scaffold. beilstein-journals.org
Preparation of Intermediate Compounds for Complex Molecule Synthesis
This compound is a valuable intermediate in multi-step synthetic sequences, providing a stable and reliable building block that can be carried through various reaction conditions. chembk.com Its bifunctional nature allows for selective reactions at either the amino or the carboxylic acid/ester groups, enabling a stepwise construction of complex target molecules.
The synthesis of various compounds often begins with the modification of the amino group, followed by transformations of the carboxyl groups, or vice versa. This strategic approach is crucial in the total synthesis of natural products and other complex organic molecules. The ability to functionalize the isophthalate core in a controlled manner is a key advantage offered by this intermediate.
Monomer in Polymer Science and Materials Engineering
The difunctional nature of this compound, with its amine and carboxylic acid/ester functionalities, makes it an ideal monomer for the synthesis of various polymers. These polymers often exhibit desirable thermal and mechanical properties, making them suitable for a range of applications in materials science and engineering.
Development of Polyimides and Polyamides
This compound can be used as a monomer in the synthesis of polyamides. The amino group can react with dicarboxylic acids or their derivatives, while the carboxylic acid group can react with diamines to form the characteristic amide linkages of the polymer backbone. The resulting polyamides can possess high thermal stability and mechanical strength, properties often associated with this class of polymers.
The incorporation of the isophthalate unit into the polymer chain can influence the final properties of the material, such as its solubility, thermal behavior, and mechanical characteristics. The rigid aromatic ring of the isophthalate moiety can contribute to the stiffness and thermal stability of the polymer, while the specific placement of the functional groups affects the polymer's chain packing and morphology.
Synthesis of Polyesters and Poly(ester amide)s
The presence of both ester and amine functionalities in this compound makes it a suitable monomer for the synthesis of polyesters and poly(ester amide)s. rsc.orgtu-clausthal.de Poly(ester amide)s, in particular, are an interesting class of polymers that combine the properties of both polyesters and polyamides. rsc.orgresearchgate.net
In the synthesis of polyesters, the carboxylic acid group of this compound can be reacted with diols, while the ester group can undergo transesterification reactions. For poly(ester amide)s, the monomer can react with other monomers containing a combination of hydroxyl, carboxyl, and amino groups. researchgate.net The resulting polymers have a unique combination of properties, including biodegradability and good mechanical performance, making them attractive for various applications. rsc.org
The following table provides an overview of the polymer types that can be synthesized using this compound as a monomer:
| Polymer Type | Monomer Functionalities Utilized | Key Properties |
| Polyamides | Amino and Carboxylic Acid | High thermal stability, mechanical strength |
| Polyesters | Carboxylic Acid and Ester | Variable properties depending on co-monomer |
| Poly(ester amide)s | Amino, Carboxylic Acid, and Ester | Combination of polyester (B1180765) and polyamide properties, often biodegradable |
Incorporation into Specialty Polymers and Copolymers
For instance, the presence of the polar amino and carboxyl groups can enhance the hydrophilicity and dye-binding affinity of polyesters or polyamides. In the realm of high-performance polymers, the rigid aromatic ring of the isophthalate moiety contributes to thermal stability and mechanical robustness. Researchers have explored the use of similar amino-functionalized isophthalic acid derivatives in the synthesis of copolyimides, which are known for their excellent thermal and chemical resistance. Crosslinking of such copolyimides can further improve their performance, for example, by increasing their resistance to plasticization in gas separation applications. mdpi.com
Design of Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov The AB2-type structure of molecules like this compound, where 'A' represents the amino group and 'B' represents the two carboxyl-containing groups, is ideal for the synthesis of these dendritic architectures.
In a typical synthetic approach, the 'A' group of one monomer can react with a 'B' group of another, leading to a branched structure. This step-growth polymerization can be controlled to produce either perfectly branched dendrimers through a generational, step-wise synthesis or more irregularly branched hyperbranched polymers in a one-pot reaction. nih.gov The terminal groups of the resulting dendritic polymer, which would be either carboxyl or methyl ester groups depending on the reaction conditions, can be further functionalized to tailor the polymer's properties for specific applications. nih.gov For example, hyperbranched polyesters have been synthesized through the copolymerization of an AB2 monomer with a core molecule, leading to polymers with narrow molecular weight distributions. instras.com The unique, globular structure of these polymers results in properties such as low viscosity and high solubility compared to their linear analogues.
Ligand and Linker in Coordination Chemistry and Porous Materials
The carboxylate and amino groups of this compound make it an excellent ligand for coordinating with metal ions. This property is extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs).
Synthesis of Coordination Polymers and Metal Complexes
This compound can form a wide variety of coordination polymers and discrete metal complexes with diverse structures and dimensionalities. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the amino group can also participate in coordination, although its coordination ability is generally weaker. sid.ir The interplay between the metal ion's coordination preference, the ligand's flexibility, and the reaction conditions (e.g., solvent, temperature) dictates the final architecture of the resulting coordination compound. sid.ir
Research has shown that 5-aminoisophthalate and its derivatives can form 0D discrete complexes, 1D chains, 2D layers, and 3D frameworks with various metal ions, including alkaline-earth and transition metals. mdpi.comias.ac.in For example, with alkaline-earth metals like magnesium, calcium, and barium, 5-aminoisophthalate has been shown to produce structures ranging from discrete complexes to 1D chains and 2D layered materials. mdpi.com The use of ancillary ligands, such as bipyridines, can further influence the structural diversity of the resulting coordination polymers. hkmu.edu.hkrsc.org
| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |
| Co(II) | 1,2-bis(4-pyridyl)ethene (bpe) | 3D pillar-layer architecture | hkmu.edu.hkrsc.org |
| Cd(II) | 1,2-bis(4-pyridyl)ethene (bpe) | 3D pillar-layer architecture | hkmu.edu.hkrsc.org |
| Zn(II) | 1,2-bis(4-pyridyl)ethene (bpe) | 3D structure with tetranuclear Zn4 clusters | hkmu.edu.hkrsc.org |
| Co(II) | 1,2-bis(4-pyridyl)diazene (bpa) | Sandwich-shaped architecture with trimeric Co3 units | hkmu.edu.hkrsc.org |
| Ni(II) | 1,2-bis(4-pyridyl)diazene (bpa) | (4,4) grid layer structure | hkmu.edu.hkrsc.org |
| Zn(II) | 4,4′-bipyridine (bpy) | Hydrogen-bonded layered structure | hkmu.edu.hkrsc.org |
Role as a Linker for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by carefully selecting the metal and organic linker. This compound, and more commonly its parent compound 5-aminoisophthalic acid, are highly valuable linkers for the synthesis of functional MOFs. hkmu.edu.hkrsc.org The amino group provides a reactive site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure.
Strategies for MOF Functionalization via this compound Incorporation
The incorporation of this compound or its derivatives into MOF structures offers a direct route to functionalized materials. The "bottom-up" approach involves using the functionalized linker during the initial synthesis of the MOF. The exposed amino groups on the pore surfaces can then be used for a variety of post-synthetic modifications.
One common strategy is the covalent modification of the amino group. For instance, the amine can be acylated, alkylated, or converted into an isocyanate, allowing for the attachment of a wide range of functional molecules. This has been demonstrated in the functionalization of MOF-5, where the introduction of various substituents, including amino groups, can be used to tailor the material's properties for applications such as drug delivery. rsc.org Another approach is the use of the amino group as a coordination site for additional metal ions, leading to the formation of multivariate MOFs with enhanced properties. The introduction of amino groups can also improve the performance of MOFs in applications like photocatalytic hydrogen production. mdpi.com
Structural Diversity of MOFs derived from this compound Ligands
The use of 5-aminoisophthalate and its derivatives as linkers has led to the synthesis of a vast array of MOFs with diverse structures and topologies. hkmu.edu.hkrsc.org The final structure is influenced by factors such as the coordination geometry of the metal ion, the denticity and coordination modes of the ligand, and the presence of ancillary ligands.
For example, solvothermal reactions of 5-(4-carboxybenzoylamino)-isophthalic acid with various divalent metal ions and dipyridyl linkers have yielded a series of MOFs with multi-dimensional frameworks and interesting structural motifs. hkmu.edu.hkrsc.org These include 3D pillar-layer architectures, structures with rare tetranuclear zinc clusters, and sandwich-shaped architectures. hkmu.edu.hkrsc.org Similarly, a tetracarboxylic acid ligand based on a functionalized 5-aminoisophthalic acid has been used to construct 3D and 2D MOFs with different metal ions, showcasing the versatility of this building block in creating diverse network topologies. rsc.org The structural diversity of these materials is a key factor in their potential applications, which range from gas storage and separation to catalysis and sensing.
| Metal Ion(s) | Ligand | Resulting MOF Structure | Reference |
| Co(II), Cd(II), Zn(II), Ni(II) | 5-(4-carboxybenzoylamino)-isophthalic acid and various dipyridyl linkers | 3D pillar-layer, tetranuclear clusters, sandwich-shaped, grid layer, and hydrogen-bonded layers | hkmu.edu.hkrsc.org |
| Zn(II), Mn(II), Cd(II), Pb(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D and 2D networks with varying topologies | rsc.org |
| Cu(II) | 5-aminoisophthalic acid | 2D sheets forming a 3D framework through hydrogen bonding | researchgate.net |
| Zn(II), Cd(II) | 5-aminoisophthalic acid | 3D network structures with pores | researchgate.net |
| Yb(III), Tb(III), Er(III) | 5-aminoisophthalic acid and oxalic acid | 1D ladder-like chain, 2D layer, and 3D framework | researchgate.net |
This compound as a Precursor for Covalent Organic Frameworks (COFs)
While this compound presents a theoretically viable building block for the synthesis of Covalent Organic Frameworks (COFs), a comprehensive review of current scientific literature does not yield specific research exclusively detailing its use for this purpose. However, based on the principles of reticular chemistry and the known reactivity of its functional groups, its potential as a precursor for novel COF architectures can be explored.
The structure of this compound, featuring an amino group, a carboxylic acid group, and a methyl ester group, offers multiple pathways for integration into COF structures. The amino group is a common reactive site for forming imine, amide, or other nitrogen-containing linkages, which are prevalent in COF chemistry. The carboxylic acid and methyl ester groups provide opportunities for forming ester or amide linkages, or for post-synthetic modification.
The differential reactivity of the carboxylic acid and the methyl ester could be exploited to control the polymerization process. For instance, the carboxylic acid can be activated to react with an amine to form an amide bond, while the methyl ester remains intact. This unreacted ester group could then be hydrolyzed post-synthesis to generate a carboxylic acid, introducing functionality into the COF pores. This approach allows for the creation of COFs with tunable properties, such as hydrophilicity or the ability to coordinate metal ions.
The geometric arrangement of the functional groups on the benzene (B151609) ring of this compound is also a critical factor in determining the resulting COF topology. The 1,3,5-substitution pattern can lead to the formation of 2D or 3D networks, depending on the geometry of the co-monomer.
Table 1: Potential COF-forming Reactions with this compound
| Reaction Type | Co-monomer | Resulting Linkage | Potential COF Properties |
| Imine Condensation | Aldehyde | Imine | High chemical stability, porosity |
| Amide Formation | Amine or Acyl Halide | Amide | Enhanced thermal stability, hydrogen bonding capabilities |
| Esterification | Alcohol | Ester | Tunable polarity, potential for post-synthetic modification |
The synthesis of COFs from this compound would likely involve solvothermal or ionothermal methods, where the monomers are dissolved in a high-boiling point solvent and heated to promote polymerization. The choice of solvent and catalyst can significantly influence the crystallinity and porosity of the resulting COF. While direct experimental data for COFs synthesized from this specific precursor is not available, the established methodologies for COF synthesis provide a solid foundation for future research in this area.
Computational and Theoretical Investigations of Monomethyl 5 Amino Isophthalate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to provide detailed information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. DFT calculations can predict a wide range of molecular properties, including the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule.
For Monomethyl-5-Amino-Isophthalate, DFT calculations would typically be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, revealing the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites of electrophilic and nucleophilic attack.
Illustrative DFT Calculated Geometric Parameters for this compound This table presents hypothetical, yet chemically reasonable, geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require specific, dedicated computational studies.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (amino) | ~1.40 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| O-CH3 (ester) | ~1.43 Å | |
| Bond Angles | C-C-C (aromatic) | ~120° |
| C-C-N | ~120° | |
| O=C-O (carboxyl) | ~123° | |
| O=C-O (ester) | ~124° | |
| Dihedral Angle | C-O-C=O (ester) | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis can predict its reactivity. The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, localizing it on the aromatic ring and the amino nitrogen. The carboxyl and ester groups, being electron-withdrawing, will lower the energy of the LUMO. This distribution of frontier orbitals helps in understanding how the molecule will interact with other reagents.
Illustrative Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values for the HOMO, LUMO, and the energy gap, as would be determined by a DFT calculation. These values are for demonstration purposes only.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.6 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry. nih.gov Minima on this landscape represent stable conformers, while saddle points represent transition states between them. nih.gov
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is an invaluable tool for investigating the detailed step-by-step process of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the high-energy transition states that connect them.
Prediction of Reaction Pathways and Intermediates
Theoretical calculations can be used to map out plausible reaction pathways for reactions involving this compound. For example, in its role as a synthetic intermediate, it may undergo reactions such as N-acylation, ester hydrolysis, or further electrophilic aromatic substitution. Computational modeling can compare the activation energies for different potential pathways, thereby predicting the most likely reaction course and identifying any transient intermediates that may be formed. researchgate.net This is particularly useful for understanding regioselectivity and stereoselectivity in complex reactions. For instance, the synthesis of 5-aminoisophthalic acid via the catalytic hydrogenation of 5-nitroisophthalic acid is a known process, and similar computational studies could be applied to reactions involving its monomethyl ester. google.com
Catalytic Cycle Analysis in this compound-Mediated Reactions
This compound can act as a ligand to form metal complexes that may have catalytic properties. chembk.com Its parent compound, 5-aminoisophthalic acid, has been used to synthesize coordination polymers that exhibit catalytic activity, for example, in the electrochemical activation of carbon dioxide. rsc.org
Computational modeling can be used to elucidate the entire catalytic cycle of a reaction mediated by a this compound-metal complex. This involves:
Modeling the structure of the active catalyst.
Calculating the binding energies of substrates to the catalytic center.
Identifying the structures and energies of all intermediates and transition states throughout the cycle.
Determining the rate-limiting step of the reaction.
Such an analysis provides a deep understanding of how the catalyst functions and can guide the design of more efficient catalysts by modifying the ligand structure.
Molecular Dynamics and Simulation Studies
Intermolecular Interactions and Hydrogen Bonding Networks
Comprehensive computational studies detailing the specific intermolecular interactions and hydrogen bonding networks of pure this compound are not extensively reported. However, analysis of its structural components—an amino group, a carboxylic acid group, and a methyl ester group attached to a benzene (B151609) ring—allows for theoretical predictions of its primary interaction modes.
The molecule possesses both hydrogen bond donors (the amino group and the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the ester, and the nitrogen of the amino group). This functionality suggests a high potential for forming extensive hydrogen bonding networks. In a crystalline or aggregated state, it is anticipated that strong hydrogen bonds of the O-H···O, N-H···O, and potentially N-H···N types would be prominent.
For comparison, studies on the parent compound, 5-aminoisophthalic acid, reveal complex three-dimensional hydrogen-bonding networks that dictate its crystal packing and stability. These networks involve interactions between the amino and carboxylic acid groups. It is reasonable to infer that this compound would exhibit similarly complex, albeit different, hydrogen bonding patterns due to the presence of the methyl ester group, which alters the electronic distribution and steric factors.
Solvent Effects on Reactivity and Conformation
Specific research detailing the influence of different solvents on the reactivity and conformational preferences of this compound through computational simulations is limited. The solubility of the compound in organic solvents like dimethylformamide and dimethyl sulfoxide (B87167) suggests significant solute-solvent interactions. chembk.com
The reactivity of the amino and carboxylic acid groups is expected to be highly dependent on the solvent environment. Protic solvents can solvate both the acidic and basic centers, potentially influencing reaction rates and mechanisms through hydrogen bonding. Aprotic polar solvents would interact differently, primarily through dipole-dipole interactions, which could favor different conformational states of the molecule. The conformation, particularly the orientation of the carboxyl and methoxycarbonyl groups relative to the benzene ring, is likely influenced by the solvent's polarity and its ability to form hydrogen bonds. While general principles of solvent effects on similar functional groups are well-established, specific computational data for this compound is not available.
Analytical and Spectroscopic Methodologies for Structural Elucidation of Monomethyl 5 Amino Isophthalate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Monomethyl-5-Amino-Isophthalate, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular skeleton.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 3, and 5—dictates a specific splitting pattern for the three aromatic protons.
Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.5 - 7.6 | triplet (t) | ~1.5 |
| H-4 | ~7.1 - 7.2 | triplet (t) | ~1.5 |
| H-6 | ~7.1 - 7.2 | triplet (t) | ~1.5 |
| -OCH₃ | ~3.8 - 3.9 | singlet (s) | N/A |
| -NH₂ | ~5.5 - 6.0 | singlet (s), broad | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, certain carbon signals may be equivalent. The spectrum will feature signals for the aromatic carbons, the two distinct carbonyl carbons (one for the carboxylic acid and one for the methyl ester), and the methyl carbon of the ester group.
Predicted ¹³C NMR Spectral Data for this compound Predicted for a solution in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (C-NH₂) | ~150 |
| C-1/C-3 (C-C=O) | ~133 |
| C-2 | ~118 |
| C-4/C-6 | ~116 |
| C=O (Carboxylic Acid) | ~168 |
| C=O (Methyl Ester) | ~166 |
Two-Dimensional (2D) NMR Spectroscopy: To confirm the assignments made from 1D spectra and to establish definitive connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons (H-2, H-4, H-6), confirming their positions relative to each other on the aromatic ring through weak meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the signals in the ¹H spectrum to the corresponding signals in the ¹³C spectrum (e.g., H-2 to C-2, H-4 to C-4, H-6 to C-6, and the methyl protons to the methyl carbon).
Key Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
|---|---|---|
| -OCH₃ | C=O (Methyl Ester) | Confirms the methyl group is part of the ester function. |
| -OCH₃ | C-1 or C-3 | Confirms attachment of the ester group to the ring. |
| H-2 | C-4, C-6, C=O | Confirms position of H-2 relative to other ring carbons and a carbonyl group. |
For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) is a valuable technique. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these effects, which provide rich structural information. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the broad lines typically seen in solid samples.
Solid-state NMR can be used to:
Identify the presence of different polymorphs (different crystal packing arrangements).
Determine the number of unique molecules in the crystallographic asymmetric unit.
Provide insights into intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts compared to the solution state.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula of this compound. For the molecular formula C₉H₉NO₄, the calculated exact mass can be compared to the experimentally measured mass to confirm the composition.
HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₉H₉NO₄ | [M+H]⁺ | 196.05533 |
| C₉H₉NO₄ | [M+Na]⁺ | 218.03728 |
Tandem mass spectrometry (MS/MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) and using ionization methods such as Electrospray Ionization (ESI), is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule and provides critical structural information.
For this compound, key fragmentation pathways in positive-ion ESI-MS/MS would likely include:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a loss of 32 Da.
Loss of carbon monoxide (CO): Following the loss of methanol, the resulting acylium ion can lose CO (28 Da).
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a loss of 44 Da.
Plausible ESI-MS/MS Fragmentation for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 196.06 | 164.05 | 32.01 (CH₃OH) | Ion resulting from loss of methanol. |
| 196.06 | 178.05 | 18.01 (H₂O) | Ion resulting from loss of water. |
| 196.06 | 152.05 | 44.01 (CO₂) | Ion resulting from decarboxylation. |
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound. While a specific crystal structure for this compound is not widely published, analysis of its parent compound, 5-Aminoisophthalic acid, reveals key structural motifs that would be expected. tandfonline.com
An XRD analysis of this compound would provide precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Conformation: The preferred spatial orientation of the carboxylic acid and methyl ester groups relative to the benzene ring.
Crystal Packing: The arrangement of molecules in the crystal lattice.
Intermolecular Interactions: Detailed information on hydrogen bonding networks, which are expected to be significant given the presence of the amine, carboxylic acid, and ester functional groups. These interactions dictate the physical properties of the solid material.
Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing
Single-Crystal X-ray Diffraction (SCXRD) is the premier technique for the unambiguous determination of a molecule's solid-state structure. nih.govmdpi.com Although a specific structure for this compound is not publicly available, analysis of closely related derivatives of 5-aminoisophthalic acid provides significant insight into the expected crystallographic features.
Table 1: Representative Crystallographic Data for 5-Aminoisophthalic Acid Derivatives
| Parameter | 5-[(2-hydroxybenzyl)amino]isophthalic acid researchgate.net | 5-phenylamino-isophthalic acid researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.4415(14) | 10.4415 |
| b (Å) | 16.472(2) | 16.472 |
| c (Å) | 7.5305(10) | 7.5305 |
| **β (°) ** | 90.00 | 90.00 |
| **Volume (ų) ** | Not Reported | Not Reported |
| Z | 2 | 2 |
This interactive table provides representative crystallographic data for compounds structurally similar to this compound.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a crucial non-destructive technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It serves as a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.comnist.gov
In the context of this compound, an experimental PXRD pattern would be compared against a pattern calculated from its known single-crystal structure to confirm the identity and phase purity of a synthesized batch. semanticscholar.orgresearchgate.net Any deviation or the presence of additional peaks would indicate impurities or the existence of a different crystalline phase (polymorph). semanticscholar.org Furthermore, variable-temperature PXRD can be employed to monitor solid-state phase transformations, such as dehydration or transitions between polymorphs, as a function of temperature. bath.ac.uk This is particularly relevant for compounds containing solvates or those prone to polymorphism, which can significantly impact the material's physical properties.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific functional groups, providing detailed structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent groups.
The primary aromatic amine group (-NH₂) typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes. wpmucdn.comlibretexts.org The carbonyl (C=O) stretching vibrations are particularly informative. The aromatic ester carbonyl is expected to absorb around 1715-1730 cm⁻¹, while the carboxylic acid carbonyl will appear at a slightly lower wavenumber, typically 1680-1710 cm⁻¹, due to hydrogen bonding. libretexts.orgspectroscopyonline.com The C-O stretching of the ester group will produce strong bands in the 1250-1310 cm⁻¹ region. spectroscopyonline.com Finally, C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range, and C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. vscht.czlibretexts.org
Table 2: Predicted FT-IR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300 - 3500 | Aromatic Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |
| 3000 - 3100 | Aromatic Ring | C-H Stretch |
| 2500 - 3300 | Carboxylic Acid (-COOH) | O-H Stretch (broad) |
| 1715 - 1730 | Aromatic Ester (-COOCH₃) | C=O Stretch |
| 1680 - 1710 | Carboxylic Acid (-COOH) | C=O Stretch |
| 1400 - 1600 | Aromatic Ring | C-C Stretch |
This interactive table summarizes the expected characteristic infrared absorption bands for the key functional groups in this compound.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in polarizability are Raman active, whereas those that cause a strong change in dipole moment are IR active.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the non-polar aromatic ring and C-C backbone. researchgate.net Characteristic Raman markers for aromatic amino acids include intense bands corresponding to ring breathing and other skeletal modes. nih.govnih.gov The symmetric stretching of the carboxylate group and vibrations of the C=C bonds in the benzene ring are expected to be strong in the Raman spectrum. mdpi.com While specific data for this molecule is limited, analysis of related aromatic compounds suggests that key vibrational modes can be identified and assigned, providing a more complete picture of its vibrational properties. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization Methodologies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains several chromophores and auxochromes that give rise to a characteristic UV-Vis spectrum.
The aromatic benzene ring is a primary chromophore, which, along with the carbonyl groups of the ester and carboxylic acid, forms a conjugated system. The amino group (-NH₂) and the oxygen atoms of the carbonyls act as auxochromes, possessing non-bonding electrons (n electrons). Consequently, the UV-Vis spectrum is expected to be dominated by π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups and the amino group. researchgate.net Studies on 5-substituted isophthalate (B1238265) derivatives show that the position of the maximum absorbance (λmax) is sensitive to the nature of the substituents on the aromatic ring. researchgate.netnih.gov The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted isophthalates.
Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but the direct analysis of this compound is challenging due to its low volatility and high polarity stemming from the amino and carboxylic acid groups. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov Common approaches include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification of the carboxylic acid group. chromforum.org Following derivatization, the compound can be separated by GC and identified based on its retention time and the unique mass spectrum generated by electron impact ionization. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. rsc.orgdiva-portal.org A common method involves reversed-phase liquid chromatography using a C18 stationary phase. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org Detection is achieved using mass spectrometry, often with electrospray ionization (ESI), which can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively, providing both molecular weight information and structural data through fragmentation analysis (MS/MS). researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Monomethyl-5-Amino-Isophthalate, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with esterification of 5-amino-isophthalic acid using methanol under acidic catalysis (e.g., H₂SO₄) to yield the monomethyl ester.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- Step 3 : Optimize yield by adjusting reaction time (e.g., 12–24 hrs) and temperature (60–80°C). Monitor progress using TLC or HPLC .
- Validation : Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show a singlet for the methyl ester group at δ 3.8–4.0 ppm .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Primary Techniques :
Spectroscopy : Use ¹H/¹³C NMR to verify functional groups (e.g., aromatic protons, ester carbonyl).
Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺.
Elemental Analysis : Match experimental C/H/N ratios to theoretical values.
- Contingency : If impurities persist (e.g., unreacted starting material), employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer :
- Screening Protocol :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Methanol | 20–30 | 25 |
| Water | <1 | 25 |
- Procedure : Conduct gravimetric analysis by dissolving saturated solutions at controlled temperatures. Centrifuge to remove undissolved particles .
Advanced Research Questions
Q. How can crystallization challenges for X-ray diffraction studies of this compound be resolved?
- Methodological Answer :
- Crystallization Trials : Use vapor diffusion (e.g., methanol/ether) or slow evaporation. For stubborn cases, try seeding with microcrystals.
- Data Collection : Employ SHELXL for structure refinement. Address twinning or disorder by adjusting resolution thresholds (e.g., 0.8–1.0 Å) and using restraints for bond lengths/angles .
- Example : A 2024 study resolved disorder in the amino group by applying isotropic displacement parameter constraints .
Q. How should contradictory spectral data (e.g., NMR vs. IR) be analyzed for this compound?
- Methodological Answer :
- Root Cause Analysis :
NMR Artifacts : Check for solvent peaks (e.g., residual DMSO-d⁶ at δ 2.5 ppm) or moisture contamination.
IR Interpretation : Confirm the ester C=O stretch (~1720 cm⁻¹) and amino N-H stretch (~3400 cm⁻¹). If mismatched, re-run under anhydrous conditions.
- Resolution : Cross-validate with X-ray crystallography or DFT calculations to assign ambiguous peaks .
Q. What strategies are recommended for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Experimental Design :
Hydrolysis Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor via LC-MS for cleavage products (e.g., free 5-amino-isophthalic acid).
Oxidative Stress : Expose to H₂O₂ (1–5 mM) and analyze for quinone derivatives using UV-Vis (λ = 300–400 nm) .
- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.995 |
| LOD/LOQ | ≤10 ng/mL |
| Recovery | 85–115% |
- Protocol : Spike serum samples with known concentrations. Extract using SPE (C18 cartridges), then analyze via UPLC-MS/MS. Include internal standards (e.g., deuterated analogs) .
Q. What computational tools are effective for predicting metabolite formation?
- Methodological Answer :
- In Silico Workflow :
Metabolite Prediction : Use GLORY or BioTransformer to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Docking Studies : Employ AutoDock Vina to assess metabolite binding to targets (e.g., estrogen receptors) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
